molecular formula C44H58N6O5 B15141589 Proteasome-IN-4

Proteasome-IN-4

カタログ番号: B15141589
分子量: 751.0 g/mol
InChIキー: KXQACRDQCBDNFT-XWTVRQILSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Proteasome-IN-4 is a small molecule inhibitor that targets the proteasome, a complex multi-catalytic protease machinery responsible for degrading most intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating protein turnover, which is essential for various cellular processes such as cell cycle progression, apoptosis, and DNA repair. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.

特性

分子式

C44H58N6O5

分子量

751.0 g/mol

IUPAC名

1-N-[(2S)-4-(2,2-dimethylpropylamino)-1,4-dioxo-1-[[(2S)-1-oxo-4-phenyl-1-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]butan-2-yl]amino]butan-2-yl]-4-N-ethyl-4-N-phenylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C44H58N6O5/c1-5-50(34-19-10-7-11-20-34)42(54)33-25-27-49(28-26-33)43(55)48-38(29-39(51)45-30-44(2,3)4)41(53)47-37(24-23-31-15-8-6-9-16-31)40(52)46-36-22-14-18-32-17-12-13-21-35(32)36/h6-13,15-17,19-21,33,36-38H,5,14,18,22-30H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,55)/t36-,37+,38+/m1/s1

InChIキー

KXQACRDQCBDNFT-XWTVRQILSA-N

異性体SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)N[C@@H](CC(=O)NCC(C)(C)C)C(=O)N[C@@H](CCC3=CC=CC=C3)C(=O)N[C@@H]4CCCC5=CC=CC=C45

正規SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(CCC3=CC=CC=C3)C(=O)NC4CCCC5=CC=CC=C45

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Proteasome-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include the following steps:

    Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions to form Intermediate A. Common reagents used in this step include organic solvents, catalysts, and protective groups.

    Coupling Reaction: Intermediate A is then subjected to a coupling reaction with another intermediate or reagent to form Intermediate B. This step may require the use of coupling agents, such as carbodiimides or phosphonium salts, and specific reaction conditions, such as temperature and pH control.

    Final Deprotection and Purification: The final step involves the removal of protective groups and purification of the product to obtain this compound in its pure form. Techniques such as chromatography and recrystallization are commonly used for purification.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions: Proteasome-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Proteasome-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study proteasome function and regulation, as well as to develop new proteasome inhibitors.

    Biology: Employed in research to understand protein degradation pathways and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and autoimmune disorders. Proteasome inhibitors like this compound have shown promise in inducing apoptosis in cancer cells and reducing inflammation in autoimmune diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome.

作用機序

Proteasome-IN-4 exerts its effects by inhibiting the proteasome’s proteolytic activity. The proteasome consists of a 20S core particle and 19S regulatory particles. This compound binds to the active sites within the 20S core particle, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, inducing cellular stress and apoptosis. The molecular targets of this compound include the β5 subunit of the proteasome, which is responsible for its chymotrypsin-like activity.

類似化合物との比較

Proteasome-IN-4 can be compared with other proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. While all these compounds target the proteasome, they differ in their chemical structures, binding affinities, and clinical applications.

    Bortezomib: The first proteasome inhibitor approved for clinical use, primarily used in the treatment of multiple myeloma.

    Carfilzomib: A second-generation proteasome inhibitor with improved efficacy and reduced side effects compared to bortezomib.

    Ixazomib: An oral proteasome inhibitor with similar efficacy to bortezomib but with the convenience of oral administration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。